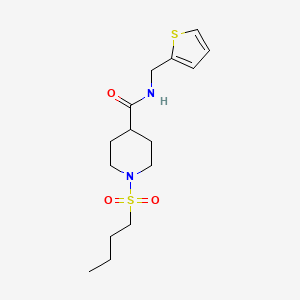
1-(butylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Butylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide, also known as BTP-235, is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. This pathway plays a crucial role in various cellular processes, such as cell growth, survival, and metabolism. Dysregulation of the PI3K pathway has been implicated in various diseases, including cancer, diabetes, and autoimmune disorders. Therefore, the development of selective inhibitors of this pathway, such as BTP-235, has attracted significant attention from the scientific community.
Mécanisme D'action
1-(butylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide exerts its antitumor activity by inhibiting the PI3K pathway. This pathway is activated by various growth factors and cytokines and plays a crucial role in cell survival, proliferation, and metabolism. This compound inhibits the activity of all four isoforms of PI3K, leading to the inhibition of downstream signaling pathways, such as AKT and mTOR. This results in the induction of apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical models. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth. This compound has also been shown to inhibit angiogenesis, a process crucial for tumor growth and metastasis. Additionally, this compound has been shown to modulate the immune system, leading to the activation of antitumor immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
1-(butylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide has several advantages as a tool compound for research. It is a potent and selective inhibitor of the PI3K pathway, making it a valuable tool for studying the role of this pathway in various cellular processes. This compound has also been optimized for large-scale production, making it readily available for research purposes. However, this compound has some limitations, such as its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
The development of 1-(butylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide has opened up several avenues for future research. One potential direction is the development of combination therapies with this compound and other targeted agents or chemotherapeutic agents. Another direction is the investigation of this compound in other diseases, such as autoimmune disorders and metabolic disorders. Additionally, the development of more potent and selective inhibitors of the PI3K pathway based on the structure of this compound could lead to the development of more effective therapies for cancer and other diseases.
Méthodes De Synthèse
The synthesis of 1-(butylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide involves several steps, including the reaction of 2-thiophenemethanol with piperidine-4-carboxylic acid, followed by the reaction with butanesulfonyl chloride. The resulting intermediate is then reacted with 1,2,4,5-tetrazine to yield this compound. The synthesis of this compound has been optimized to improve its yield and purity, making it a viable option for large-scale production.
Applications De Recherche Scientifique
1-(butylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide has been extensively studied in preclinical models of cancer, where it has demonstrated potent antitumor activity. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
1-butylsulfonyl-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S2/c1-2-3-11-22(19,20)17-8-6-13(7-9-17)15(18)16-12-14-5-4-10-21-14/h4-5,10,13H,2-3,6-9,11-12H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBASQFDUOLYWLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5340308.png)
![(3S*,4S*)-1-[3-(benzyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5340313.png)
![2-(1,3-benzothiazol-2-yl)-3-[2-(4-bromophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5340320.png)
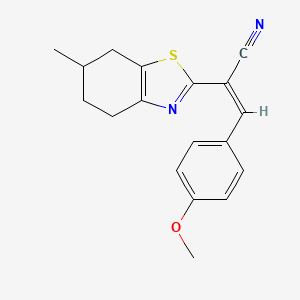
![2-[2-(3-bromophenyl)vinyl]-4-hydroxy-6-methylnicotinic acid](/img/structure/B5340328.png)
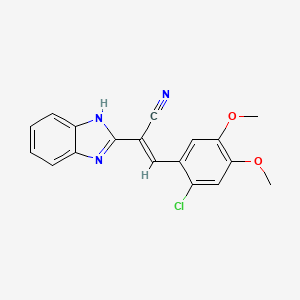

![4-(4-fluorobenzyl)-3-isopropyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5340344.png)
![4-(2-methyl-1H-imidazol-1-yl)-1-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}piperidine-4-carboxylic acid](/img/structure/B5340349.png)
![methyl 4-{[(3-methylphenyl)acetyl]amino}benzoate](/img/structure/B5340362.png)
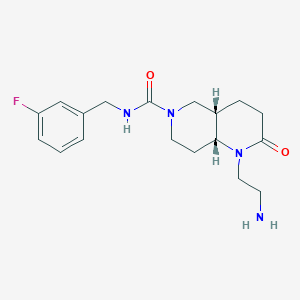
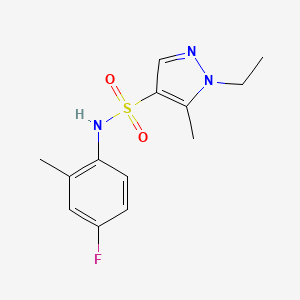
![isobutyl 2-chloro-5-(5-{[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5340406.png)